2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(4-(Benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative with a complex heterocyclic structure. Its molecular framework includes a purine core substituted at the 2-position with a 4-(benzyloxy)phenyl group and at the 9-position with a 4-fluorophenyl moiety.
Synthesis: The compound is synthesized via multi-step reactions involving thiourea intermediates and S-alkylation. A similar synthesis route for analogous purine derivatives involves treating phenyl isothiocyanate with diaminomaleonitrile in THF, followed by condensation with aldehydes and subsequent alkylation . provides a plausible pathway .
Properties
IUPAC Name |
9-(4-fluorophenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O3/c26-17-8-10-18(11-9-17)31-24-21(29-25(31)33)20(22(27)32)28-23(30-24)16-6-12-19(13-7-16)34-14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFNQLGCNQZFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=C4C(=N3)N(C(=O)N4)C5=CC=C(C=C5)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the benzyloxy and fluorophenyl substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted purine derivatives.
Scientific Research Applications
2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features :
- 9-Position : The 4-fluorophenyl group enhances electronic effects (e.g., electron-withdrawing properties) and metabolic stability.
- 8-Oxo and 6-Carboxamide : These groups contribute to solubility and intermolecular interactions.
Comparison with Similar Compounds
Purine derivatives with modifications at the 2- and 9-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structural analogs (Table 1), followed by a discussion of key findings.
Table 1: Structural and Physicochemical Comparison of Purine Derivatives
*Calculated based on structural analysis.
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to ethoxy () or methoxy () substituents, which may enhance blood-brain barrier penetration .
- Solubility: Compounds with polar groups (e.g., hydroxyphenylamino in ) exhibit improved aqueous solubility, whereas the target compound’s benzyloxy group may reduce solubility .
Electronic and Steric Influences
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and ’s dichlorophenyl enhance stability and binding affinity via electron-withdrawing effects .
- Steric Hindrance : The bulky benzyloxy group in the target compound may limit interactions with sterically sensitive targets compared to smaller substituents (e.g., methyl in ) .
Biological Activity
The compound 2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , a purine derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound belongs to the class of purine derivatives characterized by a complex structure that includes:
- A benzyloxy group
- A fluorophenyl substituent
- An oxo group
Its molecular formula is with a molecular weight of 425.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they can inhibit RET kinase activity, a critical pathway in cancer cell proliferation. Compounds similar to the one have demonstrated moderate to high potency in ELISA-based assays, indicating their potential as therapeutic agents against various cancers .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on Monoamine Oxidase (MAO), particularly MAO-B. In vitro studies have highlighted that certain benzyloxy-substituted compounds exhibit selective and potent inhibition of MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. For example, a structurally similar compound showed an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory potential .
Neuroprotective Effects
The neuroprotective capabilities of this compound are linked to its ability to inhibit oxidative stress and inflammation within neuronal cells. In vitro studies suggest that compounds with similar structures can protect against neuroinflammation and promote neuronal survival under stress conditions . This activity is crucial for developing treatments for neurodegenerative disorders.
The biological activity of this compound appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like MAO-B suggests a mechanism involving neurotransmitter modulation.
- Antioxidant Activity : Its structural components may contribute to scavenging free radicals, thereby reducing oxidative damage.
- Cell Signaling Modulation : By influencing pathways such as RET kinase signaling, this compound may alter cellular responses to growth factors and stressors.
Case Studies and Experimental Findings
Q & A
Q. Critical Analytical Techniques :
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. A systematic approach includes:
Theoretical Reevaluation : Re-optimize computational models (DFT) with explicit solvent parameters (e.g., DMSO or methanol) to match experimental conditions .
Variable Temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C to 60°C. Shifts in proton signals (e.g., NH or carbonyl groups) indicate dynamic exchange .
2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Cross-Validation : Compare with structurally similar compounds (e.g., fluorophenyl analogs) to identify substituent-specific effects .
Q. Example Workflow :
- Hypothesis : A 4-fluorophenyl group induces steric hindrance, altering tautomer ratios.
- Testing : Synthesize analogs with bulkier substituents (e.g., trifluoromethyl) and compare NMR shifts .
Basic: What purification strategies are recommended for this compound, given its solubility challenges?
Methodological Answer:
Solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor aqueous solubility necessitate:
- Gradient Elution Chromatography : Use C18 columns with water/acetonitrile gradients (0.1% TFA modifier) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline product. Monitor by TLC (Rf = 0.3–0.5 in 7:3 ethyl acetate/hexane) .
- By-Product Removal : Acidic wash (1% HCl) to eliminate unreacted amines; silica gel filtration for polar impurities .
Advanced: How can computational chemistry elucidate the reaction mechanisms for synthesizing this compound?
Methodological Answer:
Mechanistic insights are gained through:
Transition State Modeling :
- Software : Gaussian or COMSOL Multiphysics for DFT calculations.
- Focus : Energy barriers for spirocyclization steps (e.g., ketone-amine condensation) .
Reaction Pathway Simulation :
- Map free-energy surfaces to identify rate-limiting steps (e.g., ring-opening of spiro intermediates) .
AI-Driven Optimization :
Q. Case Study :
- Problem : Low yield (<40%) in cyclization step.
- Solution : Simulate solvent effects (e.g., DMF vs. THF) to identify higher dielectric solvents stabilizing transition states .
Advanced: What strategies address low reproducibility in biological assay results for this compound?
Methodological Answer:
Reproducibility issues stem from batch-to-batch variability or assay conditions. Mitigation steps:
Strict Analytical Control :
- HPLC-MS Purity Threshold : >98% for all batches .
- Quantitative NMR (qNMR) : Standardize concentration using internal standards (e.g., TMSP) .
Assay Optimization :
- Factorial Design : Test variables (pH, temperature, serum concentration) to identify critical factors .
Stability Studies :
Q. Example Design :
- Variables : pH (6.5–7.5), DMSO concentration (0.1–1%), incubation time (1–4 hours).
- Outcome : Identify pH 7.0 and 0.5% DMSO as optimal for consistent IC50 values .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Referencing GHS classifications for structurally similar compounds:
- Acute Toxicity : Category 4 (oral, dermal, inhalation). Use fume hoods and nitrile gloves .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
- Emergency Procedures : Immediate washing with PBS for skin contact; activated charcoal for ingestion .
Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
Link to kinase inhibition or purinergic receptor modulation hypotheses:
Target Validation :
Structure-Activity Relationship (SAR) :
Mechanistic Studies :
Q. Example Framework :
- Hypothesis : The 4-fluorophenyl group enhances selectivity for tyrosine kinases.
- Testing : Compare IC50 values against kinase panels (e.g., EGFR, VEGFR) .
Advanced: What methodologies are effective in scaling up synthesis without compromising yield or purity?
Methodological Answer:
Scale-up challenges include heat transfer and mixing efficiency. Solutions:
Process Analytical Technology (PAT) :
- In-line FTIR to monitor reaction progress (e.g., carbonyl peak reduction) .
Flow Chemistry :
- Continuous flow reactors for exothermic steps (e.g., cyclization) to improve temperature control .
Design of Experiments (DoE) :
Q. Case Study :
- Lab Scale : 1 g, 45% yield, batch reactor.
- Pilot Scale : 100 g, 38% yield due to poor mixing.
- Solution : Transition to segmented flow reactor; yield increases to 42% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
